2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 246.307 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It is classified as an amino acid derivative, specifically a modified amino acid due to the presence of additional functional groups that enhance its biological activity.
The synthesis of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves several key steps:
The molecular structure of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can be represented by various notations:
InChI=1S/C11H22N2O4/c1-7(8(12)9(14)15)5-6-13-10(16)17-11(2,3)4/h7-8H,5-6,12H2,1-4H3,(H,13,16)(H,14,15)
HIVOHMZPCIHSSE-UHFFFAOYSA-N
CC(CCNC(=O)OC(C)(C)C)C(C(=O)O)N
These representations indicate the presence of multiple functional groups including amino (-NH₂), carboxylic acid (-COOH), and ester functionalities, contributing to its chemical reactivity and biological properties.
The compound can undergo several chemical reactions that are typical for amino acids and their derivatives:
These reactions are essential for modifying the compound for various therapeutic applications.
The mechanism of action of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is currently under investigation. Preliminary studies suggest that it may interact with specific biological targets such as enzymes involved in inflammatory pathways.
These studies help elucidate how this compound interacts with biological macromolecules and its potential therapeutic effects.
The physical and chemical properties of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid include:
These properties are crucial for determining its handling and application in laboratory settings.
The primary applications of 2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid lie in:
Research into its pharmacokinetics and pharmacodynamics is ongoing to better understand its therapeutic potential and interactions within biological systems.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: